molecular formula C20H21N3O2S B419589 ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B419589
M. Wt: 367.5g/mol
InChI Key: ZICRLXCDYDJDOT-UHFFFAOYSA-N
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Description

Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation. The general method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with microbial enzymes, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[5-(3-methylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its dual aromatic substitution enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5g/mol

IUPAC Name

ethyl 2-[[5-(3-methylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C20H21N3O2S/c1-4-25-18(24)13-26-20-22-21-19(16-7-5-6-15(3)12-16)23(20)17-10-8-14(2)9-11-17/h5-12H,4,13H2,1-3H3

InChI Key

ZICRLXCDYDJDOT-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=CC(=C3)C

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=CC(=C3)C

Origin of Product

United States

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